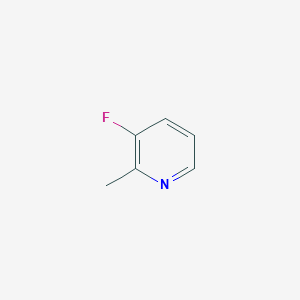

3-Fluoro-2-methylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIHSZDBTACXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616342 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15931-15-4 | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3 Fluoro 2 Methylpyridine and Its Derivatives

Advanced Strategies for Direct Fluorination of Pyridine (B92270) Systems

Direct C-H fluorination presents an efficient route to aromatic C-F bonds, though it remains challenging for electron-deficient systems like pyridine due to the high energy of the reaction intermediates. researchgate.net Nevertheless, several advanced strategies have been developed to achieve this transformation.

Electrophilic Fluorination Approaches

Electrophilic fluorination has emerged as a key method for the synthesis of fluorinated heterocycles. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are particularly favored for their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgresearchgate.net

A notable strategy involves the electrophilic fluorination of 1,2-dihydropyridine precursors using N-fluorinating agents like Selectfluor®. mdpi.comresearchgate.net This approach allows for the synthesis of new fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding pyridines. mdpi.com For instance, the reaction of 1,2-dihydropyridines with Selectfluor® in acetonitrile (B52724) at 0°C under an argon atmosphere yields 3-fluoro-3,6-dihydropyridines. mdpi.com These intermediates can then eliminate hydrogen fluoride (B91410) to form the desired fluorinated pyridines. mdpi.com

A study demonstrated the synthesis of various methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates through the fluorination of either 1,2-dihydropyridines or 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor®. mdpi.com

Table 1: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® mdpi.com

| Starting 1,2-Dihydropyridine | Product (3-fluoro-3,6-dihydropyridine) | Yield (%)¹ | Diastereomeric Ratio |

|---|---|---|---|

| 1a | 2a | - | 1:1 |

| 1b | 2b | - | 1.2:1 |

| 1c | 2c | - | 1.1:1 |

| 1d | 2d | - | 1.3:1 |

| 1e | 2e | - | 1.1:1 |

| 1f | 2f | - | 1.2:1 |

| 1g | 2g | - | 1.2:1 |

| 1h | 2h | - | 1.3:1 |

| 1i | 2i | - | 1.2:1 |

| 1j | 2j | - | 1.1:1 |

| 1k | 2k | - | 1.3:1 |

¹Yields of extracted products. Data sourced from a study on the fluorination of 1,2-dihydropyridines.

These 3-fluoro-3,6-dihydropyridines can be stored in deuterochloroform solution at room temperature for 2-4 days to facilitate the elimination of hydrogen fluoride, leading to the formation of the corresponding pyridines in yields ranging from 72-91%. mdpi.com

Electrophilic Fluorination of 1,2-Dihydropyridines with N-Fluorinating Agents (e.g., Selectfluor®)

Mechanistic Investigations of Fluorination Pathways in Dihydropyridines

The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® is proposed to proceed through a standard electrophilic addition mechanism to the double bond of the dihydropyridine (B1217469) ring. mdpi.comresearchgate.net This is followed by the potential elimination of hydrogen fluoride to yield the aromatic pyridine. mdpi.com The reaction conditions, such as solvent and temperature, can influence the outcome, with some conditions leading to a mixture of the fluorinated dihydropyridine and the final pyridine product. mdpi.com

Quantum chemical calculations have been employed to understand through-space proton-fluorine interactions in the resulting 3-fluoro-3,6-dihydropyridine products. mdpi.com This interaction is possible when the distance between the fluorine atom and a coupled proton is less than the sum of their van der Waals radii. mdpi.com

Regioselectivity and Diastereoselectivity in Dihydropyridine Fluorination

In the electrophilic fluorination of 1,2-dihydropyridines, the fluorine atom and an ester moiety have been observed to be located at the same C3 carbon atom in the resulting 3-fluoro-3,6-dihydropyridine products. mdpi.com This is supported by NMR data showing large one-bond carbon-fluorine coupling constants (¹JC3-F) and two-bond couplings (²JC-F) to the carbonyl carbon. mdpi.com The reactions often yield a mixture of diastereomers. mdpi.comresearchgate.net

Fluorination via Zincke Imine Intermediates for C3-Selective Functionalization

A significant challenge in pyridine chemistry is achieving regioselective C-H functionalization, particularly at the C3 position, due to the electron-deficient nature of the pyridine ring. researchgate.netnih.gov A powerful strategy to overcome this involves the use of Zincke imine intermediates. researchgate.netnih.govacs.org This method utilizes classic N-2,4-dinitrophenyl Zincke imine intermediates for the selective C3-H fluorination of pyridines under mild conditions. researchgate.netnih.gov The process involves the ring-opening of the pyridine to form the Zincke imine, followed by regioselective fluorination and subsequent ring-closure to yield the C3-fluoropyridine. acs.orgacs.org This approach is compatible with a wide range of pyridine substitution patterns and various functional groups. acs.orgacs.org

Radical Addition-Elimination vs. Two-Electron Electrophilic Substitution Mechanisms in C3-Fluorination

Mechanistic studies, including radical inhibition and trapping experiments along with DFT theoretical calculations, have shed light on the pathways involved in the functionalization of Zincke imine intermediates. researchgate.netnih.govresearchgate.net While the thiolation and selenylation of these intermediates proceed through a radical addition-elimination pathway, the fluorination reaction follows a two-electron electrophilic substitution pathway. researchgate.netnih.govresearchgate.net The pre-installed electron-deficient N-DNP (N-2,4-dinitrophenyl) activating group plays a critical role in facilitating these transformations. researchgate.netnih.gov

Halogen-Exchange Fluorination Techniques

Halogen-exchange (Halex) fluorination represents a fundamental and widely used method for the synthesis of fluorinated aromatic and heteroaromatic compounds. acsgcipr.org The process involves the nucleophilic displacement of a halogen atom, typically chlorine or bromine, with a fluoride anion. This reaction is particularly effective for substrates with electron-withdrawing groups, which activate the ring toward nucleophilic aromatic substitution (SNAr). acsgcipr.org

For the synthesis of 3-fluoro-2-methylpyridine, a suitable precursor would be a 3-chloro or 3-bromo-2-methylpyridine. The reaction is typically carried out at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF). acsgcipr.org Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.org Due to the often heterogeneous nature of the reaction with KF, phase-transfer catalysts are frequently employed to enhance the solubility and reactivity of the fluoride anion. acsgcipr.org

Research into the Halex reaction on polychlorinated picolinonitriles has shown that the regioselectivity of fluorination is a critical factor. lookchem.com For instance, the reaction of tetrachloropicolinonitrile with CsF in DMSO initially favors fluorination at the 4- and 6-positions. lookchem.com This highlights the electronic influences of both the pyridine nitrogen and other substituents on the reaction's outcome. While direct studies on 3-chloro-2-methylpyridine (B1302946) are less common in readily available literature, the principles suggest that the synthesis of this compound via the Halex reaction is a viable, albeit potentially challenging, route requiring careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reactions for Aryl-Substituted this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its broad substrate scope and functional group tolerance. nih.govmusechem.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. musechem.comorganic-chemistry.org To synthesize aryl-substituted derivatives of this compound, one could couple a suitable derivative, such as 3-fluoro-2-methyl-X-pyridine (where X is a halide), with an arylboronic acid.

Optimization of Catalyst Systems and Reaction Conditions for Suzuki Coupling

The efficiency of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. musechem.comacs.org For challenging substrates like heteroaryl halides, significant optimization is often required. The development of specialized phosphine (B1218219) ligands, such as XPhos and RuPhos, has been crucial for improving the coupling of heteroaryl chlorides and overcoming issues like catalyst inhibition by the pyridine nitrogen. nih.govclaremont.edu

Optimization studies often involve screening various palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). acs.orgresearchgate.net For example, in the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with arylboronic acids, a system of Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture at 85–95 °C proved effective. mdpi.com The choice of base is critical, as it participates in the activation of the boronic acid for transmetalation. organic-chemistry.org Continuous flow chemistry is also being explored to optimize reaction variables like temperature, residence time, and catalyst loading in real-time. acs.org

Interactive Table: Optimization of Suzuki Coupling Conditions Below is a representative table illustrating how reaction parameters are optimized for Suzuki couplings involving pyridine derivatives.

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| PdCl₂(dtbpf) (4) | dtbpf | CsOAc (2.5) | 1,4-Dioxane/H₂O | 90 | 50 | researchgate.net |

| PdCl₂(dtbpf) (4) | dtbpf | CsOAc (2.5) | NMP/H₂O | 35 | 35 | researchgate.net |

| PdCl₂(dppf) (10) | dppf | Na₂CO₃ (3) | Dioxane | 100 | 89 | claremont.edu |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | Dioxane/H₂O | 90 | 75-85 | mdpi.com |

Substrate Scope and Limitations in Pyridyl Boronic Acid Couplings

The substrate scope of Suzuki reactions involving pyridyl boronic acids can be limited by several factors. Pyridyl boronic acids, especially 2- and 4-pyridyl isomers, are known to be unstable and prone to protodeboronation (loss of the boronic acid group). nih.govnih.gov This instability often requires milder reaction conditions or the use of more stable derivatives like pinacol (B44631) boronate esters or organotrifluoroborates. nih.govrsc.org

Electron-deficient heteroarylboronic acids can exhibit reduced nucleophilicity, making transmetalation more difficult. nih.gov Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. mdpi.com Despite these challenges, significant progress has been made. The use of robust ligands has enabled the successful coupling of a wide range of functionalized aryl and heteroaryl boronic acids, including those with fluoro-substituents. nih.gov However, boronic acids with acidic functional groups like carboxylic acids or phenols can interfere with the reaction. nih.gov

C-H Functionalization Methodologies for Fluoropyridines

Direct C-H functionalization has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis. scispace.com

Rh(III)-Catalyzed C-H Functionalization of α-Fluoro-α,β-Unsaturated Oximes with Alkynes

A notable advancement in the synthesis of 3-fluoropyridines is the Rh(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes. acs.orgnih.govnih.gov This method provides a one-step route to construct highly substituted 3-fluoropyridine (B146971) rings. nih.gov The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, in the presence of a metal acetate (B1210297) salt like CsOAc. nih.govrsc.org

Initial studies found that common protic solvents like methanol (B129727) led to undesired side reactions, specifically the displacement of the fluorine atom. nih.gov A key optimization was the switch to non-hydroxylic solvents, with ethyl acetate proving to be highly effective, preventing fluoride displacement and leading to good yields of the desired 3-fluoropyridine product. nih.gov

This methodology demonstrates a broad substrate scope, accommodating various aryl, heteroaryl, and alkyl substituents on both the oxime and the alkyne coupling partners. acs.orgnih.gov Significantly, the reaction works with terminal alkynes, proceeding with high regioselectivity to yield single isomers of the 5-substituted 3-fluoropyridine products. acs.orgnih.gov The reaction can often be conveniently set up on a benchtop in the air, adding to its practical utility. nih.gov

Interactive Table: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines This table summarizes the results from the coupling of an α-fluoro-α,β-unsaturated oxime with various alkynes.

| Oxime (1a) | Alkyne | Product | Solvent | Yield (%) | Reference |

| Phenyl-substituted | 4-Octyne | 3-Fluoro-2-phenyl-5,6-dipropylpyridine (3a) | EtOAc | 83 | nih.gov |

| Phenyl-substituted | 1-Hexyne | 3-Fluoro-5-butyl-2-phenylpyridine (3m) | EtOAc | 82 | nih.gov |

| Phenyl-substituted | 3,3-Dimethyl-1-butyne | 3-Fluoro-5-tert-butyl-2-phenylpyridine (3o) | EtOAc | 75 | nih.gov |

| Phenyl-substituted | Diphenylacetylene | 3-Fluoro-2,5,6-triphenylpyridine (3b) | EtOAc | 85 | nih.gov |

| Phenyl-substituted | Phenylacetylene | - | EtOAc | 0 | nih.gov |

This Rh(III)-catalyzed approach represents a significant step forward, providing efficient access to a diverse range of complex 3-fluoropyridine derivatives from simple starting materials. acs.orgnih.gov

Late-Stage C-H Functionalization of Pyridine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, like pharmaceuticals, in the final steps of a synthesis. scispace.com This approach avoids the need for lengthy de novo synthesis. scispace.com For pyridine scaffolds, direct C-H functionalization is a key method for introducing new atoms or groups.

One notable LSF method involves the fluorination of pyridines at the position alpha to the nitrogen atom using silver(II) fluoride (AgF₂). nih.gov This reaction can be followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net This two-step sequence has been successfully applied to the late-stage modification of medicinally relevant molecules. nih.gov For instance, the histamine (B1213489) agonist Betahistine, when protected, undergoes fluorination with AgF₂ in nearly quantitative yield. nih.gov

Manganese-catalyzed reactions also offer a sustainable approach to late-stage C-H functionalization. beilstein-journals.org These methods are advantageous due to the low cost and reduced toxicity of manganese catalysts. beilstein-journals.org

| Catalyst/Reagent | Position of Functionalization | Subsequent Reaction | Reference |

| Silver(II) Fluoride (AgF₂) | α to nitrogen | Nucleophilic Aromatic Substitution (SNAr) | nih.govresearchgate.net |

| Manganese Catalysts | Site-selective | Various | beilstein-journals.org |

Photoredox-Mediated Approaches to 3-Fluoropyridines

Visible-light photoredox catalysis has emerged as a mild and efficient tool for constructing complex organic molecules, including 3-fluoropyridines. organic-chemistry.orgacs.org These methods often rely on the generation of radical intermediates under gentle conditions. acs.org

Photoredox Coupling of α,α-Difluoro-β-iodoketones with Silyl (B83357) Enol Ethers

A significant development in the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of two different ketone-derived components. acs.orgnih.gov The key step is the reaction between α,α-difluoro-β-iodoketones and silyl enol ethers. acs.orgnih.gov This reaction is typically catalyzed by a photocatalyst, such as fac-Ir(ppy)₃, and is initiated by blue LED light. organic-chemistry.orgnih.govresearchgate.net

The proposed mechanism begins with the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium(III) catalyst, which generates a radical intermediate. acs.org This radical then adds to the double bond of the silyl enol ether. acs.org The resulting silyloxy-substituted radical is subsequently oxidized by iridium(IV) to form a cation, which then eliminates the silyl group to yield a diketone. acs.org The α,α-difluoro-β-iodoketones themselves can be readily prepared from ketones. acs.org

Novel Ring-Forming Reactions for Fluorinated Pyridines

Beyond the functionalization of existing pyridine rings, novel ring-forming strategies provide access to fluorinated pyridines from acyclic or different heterocyclic precursors.

Synthesis from Quinolinic Acid as a Starting Material

An alternative route to fluorinated pyridine derivatives utilizes quinolinic acid as an inexpensive starting material. google.com A patented method describes the synthesis of 3-fluoropyridine-2-methanol through a multi-step process. google.com This sequence involves the anhydrization of quinolinic acid, followed by esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to afford the target molecule. google.com

Cascade C-F Bond Cleavage Protocols for Poly-substituted Fluoropyridines

Innovative strategies involving the cleavage of carbon-fluorine (C-F) bonds have been developed for the synthesis of poly-substituted pyridines. nih.gov One such method relies on a domino process initiated by the breaking of a C-F bond in an anionically activated fluoroalkyl group. nih.gov This approach allows for the preparation of a series of 2,6-disubstituted 4-amino pyridines in high yields under metal-free conditions. nih.gov

Another strategy employs a copper-catalyzed [4+2] cycloaddition. rsc.org In this reaction, benzyl (B1604629) trifluoromethyl ketimines react with 3-acryloyloxazolidin-2-ones. The reaction proceeds through the in-situ formation of a diene from the ketimine via an initial C-F bond cleavage. Annulation with the dienophile is followed by aromatization, which involves a second C-F bond cleavage, to yield the 3-fluoropyridine product. rsc.org

| Starting Material | Key Transformation | Product Type | Reference |

| Quinolinic Acid | Multi-step synthesis including amino fluorination | 3-Fluoropyridine-2-methanol | google.com |

| Anionically activated fluoroalkyl group | Domino C-F bond cleavage | 2,6-disubstituted 4-amino pyridines | nih.gov |

| Benzyl trifluoromethyl ketimines | Copper-catalyzed [4+2] cycloaddition with double C-F bond cleavage | Poly-substituted 3-fluoropyridines | rsc.org |

Comparative Analysis of Synthetic Efficiencies and Scalability

The production of this compound and its derivatives can be achieved through several synthetic routes, each with distinct advantages and limitations regarding efficiency and scalability.

A common laboratory-scale synthesis of derivatives like (3-Fluoro-2-methylpyridin-4-yl)boronic acid starts from this compound. This process involves lithiation with a strong base like n-butyllithium, followed by borylation with a boron-containing reagent and subsequent hydrolysis. While effective for small-scale preparations, the use of highly reactive and pyrophoric reagents like n-butyllithium presents significant challenges for large-scale industrial production due to safety concerns and stringent handling requirements.

Another approach involves the diazotization of aminopyridines in hydrogen fluoride (HF) or HF-pyridine solutions. This method can produce fluoropyridines in high yields. acs.org For instance, the treatment of 2-amino-3-nitropyridine (B1266227) with sodium nitrite (B80452) in an HF-pyridine solution at low temperatures has been reported to yield 2-fluoro-3-nitropyridine (B72422) with a 95% yield. acs.org However, the use of anhydrous HF is hazardous and requires specialized equipment, which can limit its scalability.

More recent developments have focused on catalytic methods. A Rhodium(III)-catalyzed C-H functionalization approach offers a one-step method to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This method is advantageous as it can be set up on the benchtop and tolerates a variety of functional groups. acs.org However, the cost and availability of the rhodium catalyst may be a consideration for large-scale synthesis.

Electrophilic fluorination using reagents like Selectfluor® represents another viable pathway. nih.govresearchgate.net The fluorination of 1,2-dihydropyridines with Selectfluor® can produce 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding pyridines by eliminating hydrogen fluoride. nih.govresearchgate.net The yields for the final pyridine products are reported to be in the range of 72-91%. nih.gov The scalability of this method depends on the cost and availability of Selectfluor® and the efficiency of the initial dihydropyridine synthesis.

For the synthesis of derivatives, the Suzuki-Miyaura coupling reaction is a powerful tool. For example, 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine was synthesized via a Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst, achieving an 86% yield. researchgate.net The scalability of Suzuki couplings is generally good, though catalyst cost and removal from the final product are important considerations for pharmaceutical applications.

The following interactive data table provides a comparative overview of different synthetic methods for this compound and its derivatives, highlighting key parameters such as starting materials, reagents, yields, and scalability considerations.

| Product | Starting Material(s) | Key Reagents/Catalyst | Reported Yield | Scalability Considerations | Reference |

| Multisubstituted 3-Fluoropyridines | α-Fluoro-α,β-unsaturated oximes, Alkynes | [Cp*RhCl2]2/metal acetate | Good to High | Catalyst cost and availability. | acs.org |

| Fluoropyridines | Aminopyridines | NaNO2, HF or HF-pyridine | High (e.g., 95%) | Hazardous nature of HF. | acs.org |

| Substituted Pyridines | 1,2-Dihydropyridines | Selectfluor® | 72-91% | Cost of Selectfluor®, multi-step process. | nih.gov |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | 5-Fluoro-6-methylpyridin-2-ylboronic acid, 4-Chloro-2-iodo-1-(trifluoromethyl)benzene | Palladium catalyst (dikis), K2CO3 | 86% | Catalyst cost and removal. | researchgate.net |

| 3-Fluoropyridine-2-methanol | Quinolinic acid | Thionyl chloride, Isopropanol, Ammonia, HF-pyridine, NaBH4 | Not specified | Multi-step process can affect overall yield and time. | google.com |

| (3-Fluoro-2-methylpyridin-4-yl)boronic acid | This compound | n-Butyllithium, Trimethyl borate | Not specified | Use of pyrophoric reagents. | |

| p38α MAP Kinase Inhibitor | 2-Fluoro-4-methylpyridine | Various | 29.4% (overall) | Optimized route improves scalability. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines, including fluorinated derivatives, is an area of growing importance aimed at reducing the environmental impact of chemical manufacturing. bohrium.comnih.gov

Atom Economy and Reaction Type: Many traditional methods for pyridine synthesis suffer from poor atom economy. However, modern approaches like multicomponent reactions (MCRs) offer a significant improvement. bohrium.comacs.org One-pot, four-component reactions for synthesizing pyridine derivatives have been developed, demonstrating excellent yields (82-94%) and significantly reducing waste. acs.orgnih.gov For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines with high functional group tolerance. rsc.org

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. Research has explored the use of water, ethanol (B145695), and ionic liquids for pyridine synthesis. bohrium.comnih.gov Microwave-assisted synthesis in ethanol has been shown to be an efficient and green method, often leading to shorter reaction times and higher yields. acs.orgnih.gov

The use of less toxic and more abundant metal catalysts is another important green chemistry principle. Iron-catalyzed reactions are particularly attractive due to the low cost and low toxicity of iron compared to precious metal catalysts like palladium or rhodium. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis is recognized as a green chemistry tool because it can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. acs.orgnih.gov

Renewable Feedstocks: While not yet widely implemented for this compound, the broader field of green chemistry is moving towards the use of renewable feedstocks. Future research may explore the synthesis of pyridine precursors from biomass-derived starting materials.

The following interactive data table summarizes the application of green chemistry principles in the synthesis of pyridine derivatives, which can be extended to the synthesis of this compound.

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Reference |

| High Atom Economy | One-pot multicomponent reactions. | Reduced waste, higher efficiency. | bohrium.comacs.orgnih.gov |

| Use of Greener Solvents | Use of ethanol or aqueous media. | Reduced toxicity and environmental impact. | bohrium.comnih.gov |

| Use of Greener Catalysts | Iron-based catalysts. | Low cost, low toxicity. | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Shorter reaction times (2-7 minutes), lower energy consumption. | acs.orgnih.gov |

| Reduced Derivatization | One-pot syntheses avoid protection/deprotection steps. | Fewer reaction steps, less waste. | acs.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methylpyridine

Reactivity of the Fluorine Atom in the Pyridine (B92270) Ring

The fluorine atom at the C3 position is a key determinant of the molecule's chemical behavior, influencing both the rate and selectivity of various transformations.

The incorporation of a fluorine atom into a pyridine ring significantly modifies its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. iitd.ac.in This effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. uoanbar.edu.iqnih.gov

The C-F bond is stronger than a C-H bond, which can render the molecule more resistant to metabolic degradation. researchgate.net However, this same bond strength presents a challenge for reactions requiring C-F bond cleavage. stackexchange.com In the context of 3-fluoro-2-methylpyridine, the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), a critical pathway for functionalization. The position of the fluorine atom, along with the directing effect of the ring nitrogen, channels the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic systems, such as fluorinated pyridines. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, and this effect is amplified by the presence of a fluorine substituent. nih.gov This electronic arrangement makes the ring carbons, particularly those ortho and para to the activating groups, susceptible to attack by nucleophiles.

In SNAr reactions involving halopyridines, the reactivity order is typically F > Cl > Br > I. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the reaction, accelerating the substitution process. nih.govacs.org Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This enhanced reactivity allows SNAr on fluoropyridines to proceed under milder conditions, which is advantageous for the late-stage functionalization of complex molecules. nih.govacs.org A wide variety of nucleophiles can be used to displace the fluoride (B91410), enabling the introduction of diverse functional groups.

Table 1: Examples of Nucleophiles in SNAr Reactions with Fluoropyridines

| Nucleophile Type | Example | Resulting Functional Group |

|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., NaOEt) | Ether |

| N-Nucleophiles | Amines (e.g., MeNH₂) | Amino |

| S-Nucleophiles | Thiolates | Thioether |

While the C-F bond is the strongest single bond to carbon, its selective activation and cleavage are crucial for certain synthetic transformations. stackexchange.com Hydrodefluorination (HDF), the replacement of a C-F bond with a C-H bond, is a key process in this area. wikipedia.org This reaction can be driven by the formation of an even stronger metal-fluorine bond. wikipedia.org

Transition metal complexes, particularly those involving nickel, are effective catalysts for HDF. mdpi.com The mechanism often involves the oxidative addition of the metal into the C-F bond. wikipedia.org For instance, a nickel(0) complex can serve as an efficient precatalyst for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydrogen source under mild conditions. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that the catalytic cycle is initiated by C-F activation, leading to a Ni(II) fluoride complex as a key intermediate. chemrxiv.orgchemrxiv.org Another pathway is reductive hydrodefluorination, where the fluorocarbon is reduced through a series of single-electron transfer steps, ultimately leading to the loss of a fluoride anion. wikipedia.org

Reactivity of the Methyl Group and Pyridine Nitrogen

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq It readily reacts with acids to form pyridinium salts. This protonation increases the electron-withdrawing effect on the ring, further deactivating it towards electrophilic attack but enhancing its susceptibility to nucleophilic attack. uoanbar.edu.iq

The methyl group at the C2 position is adjacent to the ring nitrogen. While less reactive than the fluorine atom in SNAr, it can participate in other reactions. For example, it can be oxidized to a carboxylic acid or deprotonated under strong basic conditions to form an anion, which can then react with electrophiles. However, functionalization via reactions involving the pyridine ring itself, such as lithiation or SNAr, are generally more common.

Regioselectivity in Functionalization Reactions

Controlling the position of substitution on the pyridine ring is a significant challenge in synthetic chemistry. The inherent electronic properties of the ring often favor reaction at the C2 and C4 positions for nucleophilic attack. nih.gov

The direct C-H alkylation of pyridines often presents a regioselectivity challenge, with nucleophilic or radical attack typically favoring the C2 position due to the directing influence of the nitrogen atom. researchgate.net Achieving selective alkylation at the C4 position has historically required pre-functionalization of the substrate. chemistryviews.orgnih.gov

Recent research has developed strategies to override the intrinsic C2 preference. One successful approach involves the use of a transient blocking group on the pyridine nitrogen. By installing a sterically demanding group, the C2 and C6 positions are shielded, forcing the alkylation to occur at the less hindered C4 position. chemistryviews.orgnih.gov For example, a blocking group derived from inexpensive maleic acid can be used to direct Minisci-type alkylation reactions exclusively to C4. chemistryviews.orgnih.gov

Another factor influencing regioselectivity is the nature of the alkylating agent itself. Mechanistic studies have shown that the aggregation state of alkyllithium reagents can dictate the site of attack; tetrameric clusters tend to favor C4-alkylation, while dimeric clusters prefer C2-alkylation. acs.org This provides a method for regiodivergent alkylation by controlling the reagent's structure. acs.org

Table 2: Factors Controlling Regioselectivity in Pyridine Alkylation

| Factor | Condition for C2-Selectivity | Condition for C4-Selectivity |

|---|---|---|

| Sterics | Unprotected pyridine nitrogen | Bulky blocking group on nitrogen |

| Reagent | Dimeric alkyllithium clusters | Tetrameric alkyllithium clusters |

| Method | Direct nucleophilic addition | Minisci reaction with N-blocking group |

Role of Alkyllithium Clusters in Directing Chemical Reactivity

The reactivity of pyridines with organolithium reagents is significantly influenced by the aggregation state of the alkyllithium species. Alkyllithiums are known to exist as clusters, such as tetramers and dimers, and the specific cluster involved can dictate the regioselectivity of the reaction. Mechanistic studies have revealed that the structural dynamics of these alkyllithium clusters play a crucial role in determining the position of alkylation on the pyridine ring.

For instance, in the alkylation of pyridines, different alkyllithium activators can lead to different isomeric products. It has been demonstrated that methyllithium, which predominantly exists as a tetrameric cluster, tends to direct alkylation to the C4 position of the pyridine ring. In contrast, sec-butyllithium, which favors a dimeric structure, promotes alkylation at the C2 position. This regioselectivity is attributed to the different steric and electronic properties of the alkyllithium clusters and how they interact with the pyridine substrate. The ability to control the regioselectivity of such C-C bond-forming reactions is a powerful tool in organic synthesis, allowing for the construction of diverse molecular architectures from common precursors.

This method of using different alkyllithium clusters to direct reactivity offers a transition-metal-free approach for the regiodivergent direct alkylation of pyridines. This strategy has proven to have a broad substrate scope and is applicable to the late-stage functionalization of complex molecules. Furthermore, it allows for the sequential addition of two different alkyl groups to a pyridine scaffold, enhancing its synthetic utility.

Mechanistic Pathways of Key Transformations

Radical Processes in Fluoropyridine Chemistry

Radical fluorination represents a significant pathway in the synthesis of fluorinated organic compounds, including fluoropyridines. This type of reaction involves a carbon-centered radical that reacts with a fluorine atom source to form a C-F bond. Historically, the use of highly reactive fluorine sources like F2 gas, hypofluorites, and xenon difluoride limited the application of radical fluorination. However, the discovery that electrophilic N-F fluorinating agents can also serve as sources of fluorine atoms has led to a resurgence in this field.

Several methods have been developed to generate the necessary radical intermediates for these reactions. These include:

Decarboxylative fluorination, where radicals are generated from carboxylic acids.

Radical addition to alkenes.

Fluorination of boronic acid derivatives.

Activation of C-H and C-C bonds.

One of the key advantages of radical fluorination is its potential for the direct fluorination of remote C-H bonds, a transformation that can be challenging to achieve through other means. The mechanisms of these reactions are often complex and can be initiated photochemically or through the use of metal catalysts.

Proton Transfer and Rearomatization Mechanisms

Proton transfer is a fundamental step in many reactions involving pyridines. In the context of forming substituted pyridines, proton transfer can be a key part of the rearomatization process. For instance, in molecular complexes of substituted pyridines with acids, proton transfer from the acid to the pyridine nitrogen can occur, leading to the formation of a pyridinium salt.

The extent of proton transfer can be influenced by the pKa values of the acid and the pyridine derivative. This initial proton transfer can be a crucial step in activating the pyridine ring for subsequent reactions or in stabilizing intermediates. Following a nucleophilic addition or other transformation that disrupts the aromaticity of the pyridine ring, a subsequent proton transfer step is often involved in the rearomatization to the stable aromatic pyridine product.

Elimination Reactions, e.g., Hydrogen Fluoride Elimination from Dihydropyridines

The elimination of hydrogen fluoride (HF) from a dihydropyridine (B1217469) intermediate is a critical step in some synthetic routes to fluoropyridines, as it leads to the formation of the aromatic ring. This process is a type of dehydrofluorination. The mechanism of this elimination can proceed through different pathways, primarily the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) mechanisms.

The E1cB mechanism is often favored in systems where the proton to be removed is relatively acidic and the leaving group is poor. In the case of a dihydropyridine intermediate, a base would first remove a proton to form a carbanion. This carbanion is the conjugate base of the reactant. In a subsequent step, the lone pair of electrons on the carbanion expels the fluoride ion, leading to the formation of the double bond and the aromatic pyridine ring. The stability of the intermediate carbanion is a key factor in this pathway.

In contrast, the E2 mechanism involves a concerted process where the base removes a proton at the same time as the fluoride leaving group departs. The choice between these mechanisms can be influenced by factors such as the strength of the base, the structure of the substrate, and the reaction conditions. For instance, studies on the β-elimination of HF from fluoroethylpyridines have shown that high "proton-activating factor" values are indicative of an irreversible E1cB mechanism rather than a concerted E2 mechanism nih.gov.

The table below summarizes the key features of the E1cB and E2 elimination pathways for HF from a dihydropyridine intermediate.

| Feature | E1cB Mechanism | E2 Mechanism |

| Stepwise vs. Concerted | Two-step process | One-step (concerted) process |

| Intermediate | Carbanion | No intermediate (transition state) |

| Rate-Determining Step | Can be either proton abstraction or loss of leaving group from the carbanion | The single concerted step |

| Base Strength | Moderate to strong base | Strong base is typically required |

| Leaving Group | Can be a poor leaving group | Requires a good leaving group |

Kinetic and Thermodynamic Considerations in this compound Reactions

Kinetic Considerations:

The rate of a reaction is described by a rate law, and the temperature dependence of the rate constant is often given by the Arrhenius equation:

k = Ae(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. The activation energy represents the minimum energy required for a reaction to occur. For reactions involving this compound, the presence of the fluorine atom and the methyl group will influence the activation energy of various transformations. For example, the electron-withdrawing nature of the fluorine atom can affect the electron density of the pyridine ring, influencing its reactivity towards electrophiles and nucleophiles.

Thermodynamic Considerations:

Thermodynamics determines the position of equilibrium for a reversible reaction and is concerned with the change in Gibbs free energy (ΔG), which is composed of changes in enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. In the context of reactions of this compound, the thermodynamic stability of reactants, intermediates, and products will dictate the feasibility of a given transformation. The strong C-F bond, for example, will have a significant impact on the enthalpy changes of reactions where this bond is formed or broken.

The following table provides a qualitative overview of how kinetic and thermodynamic factors might influence reactions of this compound.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

| Nucleophilic Aromatic Substitution | The activation energy will be influenced by the nature of the nucleophile and the stability of the Meisenheimer intermediate. | The overall free energy change will depend on the relative bond strengths of the C-F bond being broken and the new C-Nucleophile bond being formed. |

| Electrophilic Aromatic Substitution | The electron-withdrawing fluorine atom will likely increase the activation energy for electrophilic attack on the ring. | The stability of the resulting substituted product will determine the thermodynamic favorability. |

| Radical Reactions | The rate of radical formation and the subsequent reaction with a fluorine source will be key kinetic parameters. | The bond dissociation energies of the C-H bonds will influence the thermodynamics of radical formation. |

Advanced Spectroscopic Characterization of 3 Fluoro 2 Methylpyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-Fluoro-2-methylpyridine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's electronic environment and connectivity.

High-Resolution ¹H NMR Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts are influenced by the positions of the substituents. The methyl group at the C2 position typically appears as a singlet in the upfield region (around 2.5 ppm). However, due to coupling with the adjacent fluorine atom, this signal is often split into a doublet.

The three aromatic protons (H4, H5, and H6) will resonate in the downfield region, characteristic of aromatic compounds. Their chemical shifts and multiplicities are determined by both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling. The proton at C6, being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at C4 will be coupled to H5, while the H5 proton will be coupled to both H4 and H6. Furthermore, the fluorine at C3 will introduce additional splitting, particularly to the adjacent H4 proton.

For comparison, the spectral data for a related analog, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, shows the methyl group as a doublet at 2.57 ppm, confirming coupling to the fluorine atom. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on established principles and data from analogous compounds, as specific experimental data for this compound was not available in the cited sources.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| CH₃ (H7) | ~2.5 | d (doublet) | ⁴JH-F ≈ 2-3 |

| H4 | ~7.3 - 7.5 | ddd (doublet of doublet of doublets) | ³JH4-H5, ³JH4-F3, ⁵JH4-H6 |

| H5 | ~7.1 - 7.3 | ddd (doublet of doublet of doublets) | ³JH5-H4, ³JH5-H6, ⁴JH5-F3 |

| H6 | ~8.0 - 8.2 | d (doublet) | ³JH6-H5 |

¹³C NMR Spectroscopy and Carbon Atom Assignments

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The most significant feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds separating the carbon and fluorine atoms. blogspot.com

The carbon directly bonded to the fluorine atom (C3) will exhibit the largest one-bond coupling constant (¹JC-F), typically in the range of 230-260 Hz. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JC-F), and other carbons will display even smaller long-range couplings. acdlabs.com The signal for C2 is also notable as it is a quaternary carbon substituted with the methyl group. The chemical shifts are influenced by the electronegativity of the fluorine and the electron-donating nature of the methyl group.

For the analog 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, the methyl carbon appears at 17.9 ppm. mdpi.comresearchgate.net The fluorinated carbons in compounds like 1,4-difluorobenzene (B165170) show complex splitting patterns due to strong, long-range fluorine-carbon couplings. magritek.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on established principles and data from analogous compounds, as specific experimental data for this compound was not available in the cited sources.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (JC-F, Hz) |

| CH₃ (C7) | ~18 - 22 | d (doublet) | ³JC-F ≈ 3-5 |

| C2 | ~155 - 159 | d (doublet) | ²JC-F ≈ 15-25 |

| C3 | ~158 - 162 | d (doublet) | ¹JC-F ≈ 230-260 |

| C4 | ~120 - 125 | d (doublet) | ²JC-F ≈ 20-30 |

| C5 | ~123 - 128 | d (doublet) | ³JC-F ≈ 5-10 |

| C6 | ~145 - 149 | d (doublet) | ⁴JC-F ≈ 1-3 |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It provides valuable information about the electronic environment of the fluorine atom. The chemical shift of fluorine is very sensitive to its surroundings, with a wide spectral range that minimizes signal overlap. nih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. For aromatic fluorides, the chemical shifts typically appear in a range of -100 to -170 ppm relative to the standard CFCl₃. colorado.edu For example, monofluorobenzene has a chemical shift of -113.15 ppm. colorado.edu The signal for this compound will be influenced by the adjacent methyl group and the pyridine ring's electronic structure. This signal will also exhibit coupling to nearby protons, particularly H4 (a three-bond coupling, ³JH-F) and the methyl protons (a four-bond coupling, ⁴JH-F), resulting in a complex multiplet.

In an analog, 2-(4-Fluorophenyl)quinoline, the fluorine atom resonates at -112.38 ppm, providing a reference point for a fluorine atom on a phenyl ring attached to a heterocyclic system. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F3 | -110 to -140 | m (multiplet) |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignment

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for unambiguously assigning the structure of a molecule by identifying long-range (typically 2- and 3-bond) correlations between protons and carbons.

In the case of this compound, an HMBC experiment would provide key correlations to confirm the substitution pattern. The most informative correlations would be:

From the methyl protons (H7): Cross-peaks to the C2 carbon (a two-bond correlation, ²JC-H) and the C3 carbon (a three-bond correlation, ³JC-H) would be expected. This definitively places the methyl group at the C2 position.

From the aromatic protons (H4, H5, H6):

H4 would show correlations to C2, C3, C5, and C6.

H5 would show correlations to C3, C4, and C6.

H6 would show correlations to C2, C4, and C5.

These correlations allow for the complete and unequivocal assignment of all proton and carbon signals, confirming the connectivity of the entire molecular framework.

Table 4: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds |

| CH₃ (H7) | C2 | 2 |

| CH₃ (H7) | C3 | 3 |

| H4 | C2, C6 | 3, 3 |

| H4 | C5 | 2 |

| H5 | C3, C4, C6 | 3, 2, 2 |

| H6 | C2, C5 | 3, 2 |

| H6 | C4 | 3 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Analysis of Characteristic Vibrational Modes (C-F, C-C, C-H)

The vibrational spectra of this compound are characterized by several key stretching and bending modes.

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching modes of the methyl group are expected in the 2850-3000 cm⁻¹ range. Aromatic C-H in-plane bending modes are generally observed between 1000 and 1300 cm⁻¹.

C-C and C-N Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are sensitive to the nature and position of substituents on the ring.

C-F Vibrations: The C-F stretching mode is a particularly diagnostic feature in the infrared spectrum. For fluorinated aromatic compounds, this vibration gives rise to a strong absorption band typically found in the 1150-1250 cm⁻¹ region. Studies on related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) confirm that C-F bond stretching frequencies are similar to those in fluorobenzene, indicating the influence of ring π bonding. mdpi.com

The combination of FT-IR and FT-Raman provides complementary information. While the C-F stretch is typically strong in the IR spectrum, the symmetric ring breathing modes are often more prominent in the Raman spectrum.

Table 5: Characteristic Vibrational Frequencies for Fluoropyridine Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=C / C=N Ring Stretch | 1400 - 1650 | Strong-Medium | Strong-Medium |

| C-F Stretch | 1150 - 1250 | Strong | Weak |

| Ring Breathing Mode | 990 - 1050 | Weak | Strong |

Correlation with Quantum Chemical Calculations

The synergy between experimental spectroscopic data and quantum chemical calculations provides a powerful approach for the detailed structural and vibrational analysis of molecules like this compound and its analogs. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in assigning vibrational modes observed in Infrared (IR) and Raman spectra, as well as predicting nuclear magnetic resonance (NMR) chemical shifts.

For pyridine derivatives, computational methods have been shown to yield excellent agreement with experimental observations. Studies on related molecules, such as 2-fluoropyridine and 3-fluoropyridine, have demonstrated that vibrational frequencies and molecular structures computed via ab initio and DFT calculations correspond remarkably well with data from infrared and Raman spectroscopy. researchgate.net For instance, the calculated ring bond distances in fluoropyridines are very similar to those in pyridine, providing confidence in the computed geometries. researchgate.net

In a detailed study of an analog, 2-Fluoro-3-Methylpyridine-5-Boronic Acid (2F3MP5BA), researchers utilized the B3LYP/6-311++G(d,p) level of theory to examine its geometric structure, vibrational wavenumbers, and NMR shielding tensors. anadolu.edu.tr The calculated vibrational spectra showed strong agreement with the experimental FT-IR and Raman spectra. anadolu.edu.tr Similarly, ¹H and ¹³C NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method, and these theoretical values correlated well with experimental data obtained from solution-state NMR experiments. anadolu.edu.tr This correlative approach is crucial for unambiguously assigning complex spectra.

Quantum chemical calculations also aid in understanding the electronic properties and reactivity of molecules. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transition properties that can be correlated with UV-Vis spectroscopy. anadolu.edu.tr Similar computational studies on other substituted pyridines, like 2-amino-3,5-dibromopyridine, have also shown a good correlation between calculated molecular geometry and experimental crystallographic data, which forms a solid foundation for subsequent vibrational analysis. bas.bg

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a Pyridine Analog (2F3MP5BA)

| Spectroscopic Parameter | Experimental Value | Calculated Value (B3LYP) |

|---|---|---|

| ¹H NMR (ppm) | Varies by position | Correlates well with experiment |

| ¹³C NMR (ppm) | Varies by position | Correlates well with experiment |

| FT-IR (cm⁻¹) | Multiple bands observed | Strong agreement with observed bands |

| Raman (cm⁻¹) | Multiple bands observed | Strong agreement with observed bands |

Data derived from studies on 2-Fluoro-3-Methylpyridine-5-Boronic Acid. anadolu.edu.tr

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. When subjected to techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight.

For this compound (C₆H₆FN), the expected molecular weight is approximately 111.12 g/mol . pipzine-chem.com The mass spectrum would therefore show a prominent molecular ion peak at m/z 111. The analysis of an isomeric analog, 2-Fluoro-3-methylpyridine, provides direct insight into the expected fragmentation pattern. In its GC-MS analysis, the most abundant peak (base peak) is the molecular ion at m/z 111. nih.gov

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a fingerprint for the molecule's structure. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. For a methylpyridine derivative, the loss of a hydrogen atom from the molecular ion is a common process, leading to an (M-1)⁺ peak. libretexts.org In the case of 2-Fluoro-3-methylpyridine, a significant peak is observed at m/z 110, corresponding to the loss of one hydrogen atom. nih.gov

Another expected fragmentation pathway would involve the cleavage of the methyl group (CH₃•), resulting in a fragment ion. The stability of the resulting cation heavily influences the intensity of the observed peak. libretexts.org The loss of HCN or related nitrogen-containing species is also a characteristic fragmentation route for pyridine rings. The mass spectrum of 2-Fluoro-3-methylpyridine shows another major peak at m/z 91, which could arise from a more complex rearrangement and fragmentation of the ring structure. nih.gov

Table 2: Key Mass Spectrometry Data for 2-Fluoro-3-methylpyridine (Isomer of this compound)

| m/z Value | Relative Intensity | Probable Fragment |

|---|---|---|

| 111 | Base Peak (Highest) | [C₆H₆FN]⁺ (Molecular Ion) |

| 110 | 2nd Highest | [C₆H₅FN]⁺ |

| 91 | 3rd Highest | Fragment Ion |

Data sourced from the NIST Mass Spectrometry Data Center for 2-Fluoro-3-methylpyridine. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry)

Beyond vibrational and mass spectrometric techniques, other methods like Ultraviolet-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV) provide valuable information about the electronic structure and redox properties of this compound.

UV-Vis Spectroscopy investigates the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region, typically arising from π → π* and n → π* transitions. bas.bg The UV-Vis spectrum of a pyridine derivative generally shows distinct absorption bands. For example, studies on various substituted pyridazine (B1198779) and pyrazole (B372694) complexes show characteristic ligand bands around 260 nm, attributed to π → π* transitions. analis.com.my For 2-amino-3,5-dibromopyridine, a broad absorption band is observed at 255 nm. bas.bg The introduction of substituents like fluorine and a methyl group onto the pyridine ring in this compound would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridine, reflecting changes in the molecule's electronic energy levels. These experimental spectra can be correlated with theoretical calculations of electronic transitions to confirm assignments. anadolu.edu.tr

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Fluoropyridine |

| 3-Fluoropyridine |

| 2-Fluoro-3-Methylpyridine-5-Boronic Acid |

| 2-amino-3,5-dibromopyridine |

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is widely used to determine a molecule's geometric and electronic properties. For 3-Fluoro-2-methylpyridine, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide reliable predictions.

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this calculation would yield key geometric parameters, including bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms).

These parameters for this compound would be influenced by the electronic effects of the fluorine atom and the methyl group substituted on the pyridine (B92270) ring. For instance, the high electronegativity of the fluorine atom would be expected to shorten the C-F bond and influence the geometry of the aromatic ring. Comparing these calculated parameters to experimental data, if available, allows for the validation of the chosen theoretical method.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: Specific calculated data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from a DFT geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C | F | Data not available | |

| Bond Length | C | C | Data not available | |

| Bond Length | C | N | Data not available | |

| Bond Angle | C | N | C | Data not available |

| Bond Angle | F | C | C | Data not available |

| Dihedral Angle | C | C | C | C |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. irjweb.com For this compound, DFT calculations would provide the energies of the HOMO and LUMO, and the distribution of these orbitals across the molecule would indicate the regions most involved in electron donation and acceptance.

Table 2: Frontier Orbital Energies for this compound (Illustrative) Note: Specific calculated data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from a DFT electronic structure analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. mdpi.com

For this compound, the MEP map would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The highly electronegative fluorine atom would also create a region of negative potential, while the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsproject.org It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. fluorine1.ru This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital.

The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. scm.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By calculating the condensed Fukui functions for each atom, one can rank the atomic sites in terms of their reactivity. For this compound, this analysis would pinpoint the specific atoms most susceptible to different types of chemical reactions, providing valuable guidance for synthetic chemistry. harbinengineeringjournal.com

Table 3: Condensed Fukui Functions for this compound (Illustrative) Note: Specific calculated data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from a Fukui function analysis.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| F | Data not available | Data not available | Data not available |

Simulation of Spectroscopic Data

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and assigning experimental data. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. Comparing these simulated spectra with experimental ones can confirm the molecular structure and aid in the assignment of vibrational modes to specific molecular motions, such as bond stretching or bending. nih.gov

For this compound, DFT calculations would predict the characteristic vibrational frequencies associated with the pyridine ring, the C-F bond, and the methyl group. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net

Prediction of NMR Chemical Shifts

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for molecular structure elucidation. For this compound, theoretical calculations can accurately forecast the ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the assignment of experimental data.

Detailed Research Findings: The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgmdpi.com This approach computes the isotropic magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

Various DFT functionals and basis sets can be employed, with B3LYP and ωB97XD functionals combined with basis sets like 6-311++G(d,p) or aug-cc-pVDZ being common choices for achieving a balance between accuracy and computational cost. chemrxiv.orgrsc.orgjocpr.com Studies on a wide range of organofluorine compounds have shown that DFT-GIAO methods can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often achieving a root-mean-square error (RMSE) of around 3.5 ppm. chemrxiv.orgrsc.orgresearchgate.net

For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. The fluorine atom's high electronegativity is expected to significantly influence the chemical shifts of adjacent carbon and hydrogen atoms. Similarly, the methyl group's electron-donating nature would affect the pyridine ring's electronic structure. The precise prediction also requires considering conformational averaging, although for a relatively rigid molecule like this, its impact may be minor compared to more flexible systems. chemrxiv.org

Table 1: Predicted NMR Chemical Shifts for this compound The following table presents illustrative predicted chemical shift values based on computational methods applied to analogous fluorinated pyridine compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Key Influences |

| ¹⁹F | -110 to -130 | Electronic environment of the pyridine ring |

| ¹³C (C2-Me) | 10 - 20 | Shielding from methyl group |

| ¹³C (C2) | 150 - 160 | Deshielding by nitrogen and methyl group |

| ¹³C (C3) | 155 - 165 (JC-F ~240 Hz) | Strong deshielding and coupling with fluorine |

| ¹H (Methyl) | 2.3 - 2.6 | Proximity to the aromatic ring |

| ¹H (Ring) | 7.0 - 8.5 | Position relative to N, F, and methyl groups |

Calculation of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations provide a detailed understanding of the molecule's vibrational modes.

Detailed Research Findings: DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been shown to produce excellent agreement with experimental vibrational data for related molecules like 3-fluoropyridine (B146971). researchgate.netcore.ac.uk After geometry optimization, a frequency calculation is performed to yield the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, uniform scaling factors are typically applied. jocpr.com

For a molecule like this compound, key vibrational modes would include the C-F stretching frequency, C-H stretching of the methyl group and the pyridine ring, and various ring breathing and deformation modes. Computational studies on 3-fluoropyridine show that the C-F stretching vibration is a characteristic and intense band. researchgate.net The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes and confirming their assignments in the experimental spectra.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for 3-Fluoropyridine (as an analogue) Data adapted from studies on 3-fluoropyridine, a close structural analogue, to illustrate the accuracy of computational methods.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | 3075 | 3070 |

| Ring Stretch | 1590 | 1592 |

| Ring Stretch | 1475 | 1478 |

| C-F Stretch | 1250 | 1255 |

| In-plane Ring Bend | 1030 | 1033 |

| Out-of-plane Ring Bend | 790 | 795 |

Solvent Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for quantifying these effects.

Detailed Research Findings: The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent in quantum chemical calculations. wikipedia.orguni-muenchen.de In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent's polarity affects the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov

A detailed DFT study on the closely related 3-fluoropyridine molecule in various solvents (from nonpolar benzene to polar water) demonstrated that while molecular geometry parameters are only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties are seriously affected. researchgate.net For instance, vibrational modes involving polar bonds, such as C-F stretching, can show noticeable shifts in frequency as the solvent polarity changes. The study found that properties like the HOMO-LUMO energy gap, which relates to chemical reactivity, also change significantly with the solvent environment. researchgate.netasianresassoc.org Similar trends are expected for this compound, where solvent-solute interactions would alter the charge distribution and thus its spectroscopic and reactive properties. asianresassoc.org

Table 3: Solvent Effects on Selected Properties of 3-Fluoropyridine (as an analogue) Illustrative data showing the trend of solvent influence on molecular properties.

| Property | Vacuum | Benzene (ε=2.3) | Ethanol (B145695) (ε=24.6) | Water (ε=78.4) |

| Dipole Moment (Debye) | ~2.1 D | Increases | Increases | ~3.4 D |

| HOMO-LUMO Gap (eV) | ~6.5 eV | Decreases | Decreases | ~6.3 eV |

| C-F Stretch Freq. (cm⁻¹) | ~1250 | Slight Shift | Moderate Shift | Significant Shift |

Mechanistic Modeling and Transition State Characterization

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map out reaction energy profiles and characterize transient species like transition states.

Detailed Research Findings: For this compound, a key area of mechanistic interest is the nucleophilic aromatic substitution (SNAr) reaction, where the fluoride (B91410) ion acts as a leaving group. nih.gov DFT calculations are employed to model the entire reaction coordinate for such processes. This involves locating the geometries of reactants, products, any intermediates (such as the Meisenheimer complex), and, crucially, the transition states that connect them. miami.edunih.gov

Conformational Analysis and Intermolecular Interactions

Understanding the conformational preferences and the non-covalent interactions of a molecule is vital for predicting its macroscopic properties, such as crystal packing and biological activity.

Detailed Research Findings: While the pyridine ring itself is rigid, the orientation of the methyl group relative to the fluorine atom is a key conformational feature of this compound. Computational potential energy surface scans can determine the rotational barrier of the methyl group and identify the most stable conformer. Studies on other 2,3-disubstituted pyridines have shown that conformational analysis is critical in understanding their biological activity. nih.govacs.org

The presence of the C-F bond introduces the possibility of several important weak intermolecular interactions.